2-Phenyl-octahydrofuro[3,2-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-phenyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine |
InChI |
InChI=1S/C13H17NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-3,5-6,11-14H,4,7-9H2 |
InChI Key |
BYHKVRAIUQZFCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC(O2)C3=CC=CC=C3)NC1 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 2 Phenyl Octahydrofuro 3,2 B Pyridine
Retrosynthetic Analysis of the 2-Phenyl-octahydrofuro[3,2-b]pyridine Core
A retrosynthetic analysis of the this compound core suggests several potential disconnection points. The fused bicyclic system, consisting of a tetrahydrofuran and a piperidine (B6355638) ring, can be deconstructed to simpler, more readily available starting materials. Key strategies in retrosynthesis involve disconnecting bonds at the points of heteroatom incorporation or at the ring fusion. One logical approach would be to disconnect the C-O bond of the tetrahydrofuran ring, leading to a substituted piperidine precursor with a hydroxyalkyl side chain. This piperidine derivative could then be further disconnected to simpler acyclic precursors. Another strategy could involve the disconnection of the C-N bond within the piperidine ring, potentially leading to a furan-based precursor with an aminoalkyl side chain that could be cyclized.
Development of Stereoselective Synthetic Routes to this compound
Achieving stereochemical control is a critical aspect of synthesizing complex molecules like this compound, which contains multiple stereocenters.
Asymmetric Catalysis in Octahydrofuro[3,2-b]pyridine (B59362) Construction
Asymmetric catalysis offers a powerful tool for establishing chirality in the synthesis of heterocyclic compounds. chim.it For the construction of the octahydrofuro[3,2-b]pyridine core, catalytic asymmetric reactions could be employed at various stages. For instance, an asymmetric hydrogenation of a corresponding unsaturated furopyridine precursor could establish the stereochemistry of the piperidine ring. Rhodium-catalyzed asymmetric carbometalation has been used to create enantioenriched 3-substituted piperidines from dihydropyridines, a strategy that could potentially be adapted. nih.gov Furthermore, chiral Lewis acid catalysis could be utilized to control the stereoselectivity of cyclization reactions that form either the tetrahydrofuran or the piperidine ring. nih.gov
Chiral Auxiliary Approaches for Stereochemical Control
Chiral auxiliaries provide a reliable method for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselectivity of a cyclization step. After the desired stereochemistry is established, the auxiliary is removed. This method, while often requiring additional synthetic steps, can provide high levels of stereochemical purity.
Diastereoselective Cyclization Strategies
Diastereoselective cyclization strategies rely on the existing stereocenters in a molecule to influence the formation of new stereocenters. For a precursor to this compound, a substrate-controlled diastereoselective cyclization could be a key step. For example, an acyclic precursor containing stereocenters established through a separate asymmetric reaction could undergo cyclization where the existing chirality directs the formation of the fused ring system in a specific stereochemical orientation.
Multi-Component Reactions for this compound Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the reactants, offer an efficient route to complex molecules. nih.gov While specific MCRs for this compound are not reported, related pyridine-containing structures have been synthesized using this approach. researchgate.netscribd.com A hypothetical MCR for this target could involve the reaction of a phenyl-substituted component, a building block for the furan (B31954) ring, and an amine-containing component to assemble the core structure in a convergent manner.
Optimization of Reaction Conditions and Yields for this compound Preparation
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are typically optimized include the choice of solvent, reaction temperature, catalyst, and reaction time. For instance, in the synthesis of related tetrahydrofuro[3,2-c]pyridines, a study systematically varied catalysts and solvents to improve the yield of the desired product. nih.gov The use of microwave irradiation has also been shown to accelerate reaction times and improve yields in the synthesis of some pyridine (B92270) derivatives. researchgate.net A similar systematic approach would be necessary to develop an efficient synthesis of this compound.
Below is a hypothetical table illustrating the kind of data that would be generated during the optimization of a key cyclization step.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TsOH | Toluene | 80 | 24 | 35 |
| 2 | Sc(OTf)₃ | Dichloromethane | 25 | 12 | 50 |
| 3 | Sc(OTf)₃ | Acetonitrile | 50 | 8 | 65 |
| 4 | InCl₃ | Dichloromethane | 25 | 12 | 55 |
| 5 | Sc(OTf)₃ | Acetonitrile | 80 | 4 | 78 |
Iv. Chemical Transformations and Derivatization of 2 Phenyl Octahydrofuro 3,2 B Pyridine
Functionalization of the Octahydrofuro[3,2-b]pyridine (B59362) Framework
The octahydrofuro[3,2-b]pyridine scaffold contains two key reactive sites: the secondary amine within the piperidine (B6355638) ring and the saturated carbocyclic framework of both the piperidine and tetrahydrofuran rings.
Regioselective Substitution Reactions
Regioselective substitution on the saturated rings of the 2-Phenyl-octahydrofuro[3,2-b]pyridine framework would likely require initial activation, for instance, through C-H activation or radical-based reactions. In related pyridine (B92270) systems, the coordination of a Lewis acid like triborane (B₃H₇) has been shown to facilitate the formation of dearomatized intermediates, enabling nucleophilic substitution. nih.govresearchgate.net However, applying such methods to a fully saturated system like octahydrofuro[3,2-b]pyridine would present different mechanistic pathways and challenges.
Amine Alkylation and Acylation Chemistry
The secondary amine in the piperidine ring is the most nucleophilic center and, therefore, the most probable site for initial functionalization.
N-Alkylation: This reaction would involve treating this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a non-nucleophilic base to neutralize the generated acid.
N-Acylation: The introduction of an acyl group can be achieved using acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine or pyridine. This would yield the corresponding N-acyl derivative. In the synthesis of other complex molecules, amidation reactions are common for linking different molecular fragments. mdpi.com
Reductive Amination: The secondary amine could also participate in reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium triacetoxyborohydride.
Table 1: Predicted Products of N-Alkylation and N-Acylation Reactions
| Reagent | Predicted Product Name |
| Methyl iodide | 1-Methyl-2-phenyl-octahydrofuro[3,2-b]pyridine |
| Benzyl bromide | 1-Benzyl-2-phenyl-octahydrofuro[3,2-b]pyridine |
| Acetyl chloride | 1-Acetyl-2-phenyl-octahydrofuro[3,2-b]pyridine |
| Benzoic anhydride | 1-Benzoyl-2-phenyl-octahydrofuro[3,2-b]pyridine |
Modifications at the Furan (B31954) Ring System
Direct functionalization of the saturated tetrahydrofuran ring is challenging due to the lack of reactive functional groups and the strength of the C-H and C-O bonds. Strategies would likely involve radical-mediated C-H functionalization or oxidation to introduce carbonyl or hydroxyl groups, which could then be further modified. For instance, a debenzylative cycloetherification has been used as a key step in synthesizing bicyclic systems based on an octahydrofuro[3,2-b]pyridine motif from a C-allyl iminosugar precursor. researchgate.net
Ring-Opening and Rearrangement Reactions of this compound
Ring-opening reactions of the octahydrofuro[3,2-b]pyridine system would likely require harsh conditions or specific catalytic activation.
Furan Ring Opening: Cleavage of the tetrahydrofuran ring could potentially be achieved using strong Lewis acids or through hydrogenolysis, which would break the C-O bonds. This would result in a substituted piperidine derivative. Catalytic ring-opening of unstrained heterocycles like 2,5-dihydrofurans has been achieved with cobalt vinylidenes, suggesting that transition metal catalysis could be a viable approach. nih.gov
Piperidine Ring Opening: Opening the piperidine ring is generally more difficult. Methods like the von Braun reaction, which uses cyanogen bromide, could cleave the ring at the nitrogen atom, but this is a classical method with limited modern application.
Rearrangement reactions for this saturated bicyclic system are not well-precedented. Such transformations often require the generation of a reactive intermediate, such as a carbocation or a radical, which could then trigger skeletal reorganization.
Catalytic Transformations Involving this compound
The this compound molecule could potentially serve as a chiral ligand in asymmetric catalysis, owing to its rigid bicyclic structure and multiple stereocenters. The nitrogen atom and the oxygen atom of the furan ring could act as coordination sites for a metal center.
While there is no specific literature on this compound, related aromatic systems like 2-phenylpyridine are extensively used as directing groups in palladium-catalyzed C-H activation reactions to functionalize the ortho-position of the phenyl ring. nih.gov It is conceivable that the nitrogen atom in this compound could similarly direct C-H activation at the ortho-position of its phenyl substituent under appropriate catalytic conditions.
Synthesis of Libraries of this compound Derivatives
The synthesis of a library of derivatives would most logically start with the functionalization of the secondary amine, as it is the most reactive site. A combinatorial approach could be employed using a variety of alkylating and acylating agents to generate a diverse set of N-substituted analogs.
Further diversification could be achieved if methods for the regioselective functionalization of the carbocyclic framework or the phenyl ring were developed. For instance, if electrophilic aromatic substitution could be selectively directed to the para-position of the phenyl ring, a range of substituents could be introduced. Research on related aromatic furo[3,2-b]pyridine (B1253681) and benzofuro[3,2-b]pyridine systems has shown that libraries of derivatives can be synthesized to explore their biological activities, often through metal-catalyzed cross-coupling reactions on halogenated precursors. nih.govresearchgate.netresearchgate.net A similar strategy could be envisioned if a halogenated version of this compound were available.
V. 2 Phenyl Octahydrofuro 3,2 B Pyridine As a Chiral Building Block in Complex Molecule Synthesis
Utilization of 2-Phenyl-octahydrofuro[3,2-b]pyridine in Total Synthesis Efforts
Currently, there are no prominent examples in peer-reviewed literature detailing the successful incorporation of this compound into the total synthesis of natural products or other complex molecular targets. The development of synthetic routes to the core octahydrofuro[3,2-b]pyridine (B59362) system is an area of academic interest, but the specific application of the 2-phenyl substituted version as a strategic component in total synthesis is not yet established in published research.
Asymmetric Synthesis Applications Employing this compound
The potential of this compound as a chiral auxiliary or a key stereocenter-defining fragment in asymmetric synthesis is an area ripe for exploration. However, at present, there is a lack of published studies that specifically demonstrate its utility in controlling stereochemical outcomes in asymmetric transformations. The inherent chirality of the molecule, arising from its fused ring system and the stereogenic centers created upon its formation, theoretically makes it a candidate for such applications, though practical demonstrations are not yet available in the literature.
Construction of Bridged and Polycyclic Systems from the Octahydrofuro[3,2-b]pyridine Scaffold
The rigid, fused bicyclic structure of the octahydrofuro[3,2-b]pyridine scaffold presents a foundational framework for the synthesis of more complex bridged and polycyclic systems. Functionalization of the core structure could, in principle, allow for the annulation of additional rings or the formation of bridging atoms. However, specific examples of such synthetic elaborations commencing from this compound are not described in the current body of scientific literature. The exploration of its reactivity and its potential as a linchpin in the assembly of intricate three-dimensional architectures remains an open avenue of research.
Stereochemical Implications of this compound in Downstream Synthesis
The stereochemistry inherent to the this compound ring system would be expected to exert a significant influence on the stereochemical course of subsequent reactions. The fixed spatial arrangement of the substituents on the chiral scaffold could direct the approach of reagents, thereby controlling the formation of new stereocenters in downstream synthetic steps. This concept of stereochemical relay is a cornerstone of modern asymmetric synthesis. However, without concrete examples of its use in multi-step syntheses, any discussion of its specific stereochemical implications remains speculative. Detailed studies are required to elucidate how the chirality of this particular building block translates to stereocontrol in the synthesis of more complex molecules.
Vi. Exploration of Biological Relevance and Structure Activity Relationship Sar Approaches for 2 Phenyl Octahydrofuro 3,2 B Pyridine Analogs
Design Principles for Biologically Active 2-Phenyl-octahydrofuro[3,2-b]pyridine Derivatives
There is no information available in the scientific literature regarding the design principles for biologically active this compound derivatives.
In Vitro Ligand Binding Studies with Molecular Targets
No in vitro ligand binding studies for this compound or its analogs have been reported in the available scientific literature.
Mechanistic Investigations of this compound Interactions at the Molecular Level
There are no mechanistic investigations detailing the molecular interactions of this compound in the scientific literature.
Computational Modeling for Pharmacophore Identification and Lead Optimization
No computational modeling, pharmacophore identification, or lead optimization studies for this compound have been published.
Vii. Future Perspectives and Research Directions for 2 Phenyl Octahydrofuro 3,2 B Pyridine
Emerging Synthetic Technologies for Furo[3,2-b]pyridine (B1253681) Systems
The development of efficient and innovative synthetic methodologies is paramount to unlocking the full potential of the 2-Phenyl-octahydrofuro[3,2-b]pyridine scaffold. While traditional synthetic routes exist, emerging technologies offer the promise of more sustainable, efficient, and diverse synthetic pathways.
Recent advancements in the synthesis of the aromatic furo[3,2-b]pyridine core have centered on transition-metal-catalyzed reactions. One-pot procedures utilizing Pd/C-Cu catalysis under ultrasound irradiation have proven effective for the synthesis of 2-substituted furo[3,2-b]pyridines. nih.gov This method involves a sequential C-C coupling and C-O bond formation, offering a direct and efficient route to the aromatic scaffold. nih.gov Another promising approach is the palladium-catalyzed dual C-H activation of 3-phenoxypyridine 1-oxides, which allows for an efficient and regioselective oxidative cyclization to form benzofuro[3,2-b]pyridine 1-oxides. acs.org These precursors can be readily deoxygenated to yield the corresponding benzofuro[3,2-b]pyridines. acs.org Furthermore, diversity-oriented synthesis strategies, such as the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, provide a facile route to 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be subsequently aromatized. rsc.org
To access the saturated octahydrofuro[3,2-b]pyridine (B59362) system, two primary strategies can be envisioned. The first involves the catalytic hydrogenation of the pre-formed aromatic furo[3,2-b]pyridine core. The use of rhodium oxide (Rh₂O₃) as a catalyst has shown promise for the hydrogenation of various functionalized pyridines under mild conditions, offering a potential route to the corresponding piperidines. liverpool.ac.uk
Alternatively, de novo synthetic strategies starting from non-aromatic precursors can provide direct access to the saturated scaffold with greater stereochemical control. A particularly relevant approach is the Pictet-Spengler reaction . A semi-one-pot method has been successfully developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines, an isomeric system. nih.gov This reaction involves the condensation of 2-(furan-2-yl)ethanamine derivatives with aldehydes, followed by an acid-catalyzed cyclization. nih.gov Adapting this methodology to suitable precursors could provide a direct and stereoselective route to this compound.
Future research in this area will likely focus on the development of enantioselective catalytic methods to control the multiple stereocenters within the this compound scaffold. The exploration of flow chemistry and other continuous manufacturing processes could also offer significant advantages in terms of scalability, safety, and reproducibility. researchgate.net
Advanced Computational Studies on this compound Reactivity and Selectivity
Advanced computational studies are poised to play a pivotal role in accelerating the exploration of this compound's chemical space. While specific computational data for this saturated heterocyclic system is currently limited, the application of established theoretical methods can provide invaluable insights into its structure, reactivity, and potential biological activity.
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and geometry of molecules. For the aromatic furo[3,2-b]pyridine core, DFT has been employed to understand its unique electronic properties arising from the fusion of an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring. For this compound, DFT calculations can be utilized to:
Determine the preferred conformations of the molecule and the relative energies of different stereoisomers. This is particularly crucial given the multiple chiral centers in the octahydro scaffold.
Predict spectroscopic properties , such as NMR chemical shifts and coupling constants, to aid in the characterization of synthesized compounds.
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and predict sites for electrophilic and nucleophilic attack.
Molecular docking simulations represent another key computational approach, particularly for exploring the potential of this compound in medicinal chemistry. Molecular docking studies on the related furo[2,3-b]pyridine scaffold have been used to investigate its binding to biological targets such as the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cn For this compound, molecular docking could be employed to:
Identify potential biological targets by screening the molecule against libraries of protein structures.
Predict the binding mode and affinity of the molecule within the active site of a target protein. This information can guide the design of more potent and selective derivatives.
Rationalize observed biological activity and provide a structural basis for structure-activity relationships (SAR).
Future computational work should focus on developing accurate force fields for molecular dynamics (MD) simulations to study the dynamic behavior of this compound and its interactions with biological macromolecules in a more realistic environment. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods could be employed to model enzymatic reactions involving this scaffold with high accuracy.
Innovative Applications of this compound as a Chemical Tool
The unique three-dimensional structure of this compound makes it an attractive scaffold for the development of innovative chemical tools for biological research. The concept of "privileged scaffolds" in medicinal chemistry, where certain molecular frameworks are capable of binding to multiple biological targets, is well-established, and the furo[3,2-b]pyridine core has been identified as such a scaffold. researchgate.net
The aromatic furo[3,2-b]pyridine scaffold has been successfully utilized to develop potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.net These small molecules can serve as valuable chemical probes to investigate the biological roles of these kinases in processes such as pre-mRNA splicing. The saturated nature of this compound offers a distinct advantage in this context. The defined three-dimensional arrangement of its substituents can lead to more specific and higher-affinity interactions with protein targets compared to its planar aromatic counterpart. This could enable the development of next-generation chemical probes with enhanced selectivity and potency.
By incorporating appropriate functional groups for covalent labeling or affinity-based pulldowns, derivatives of this compound could be designed as probes for target identification and validation . These tools would be instrumental in elucidating the mechanism of action of bioactive compounds and identifying novel therapeutic targets.
Furthermore, the phenyl group of this compound can be functionalized with reporter groups such as fluorophores or biotin, transforming the molecule into a versatile tool for cellular imaging and biochemical assays . The development of fluorescent probes based on this scaffold could allow for the visualization of its subcellular localization and its interaction with biological targets in living cells.
Interdisciplinary Research Opportunities with this compound Scaffold
The versatile nature of the this compound scaffold opens up a wide range of interdisciplinary research opportunities, spanning from medicinal chemistry to materials science and agrochemistry.
In medicinal chemistry and chemical biology , the furo[3,2-b]pyridine core has already demonstrated significant potential. Derivatives of this scaffold have been investigated as:
Anticancer agents : Furo[3,2-b]pyridine derivatives have shown the ability to inhibit the growth of cancer cell lines like MDA-MB-231 and MCF-7 by inducing apoptosis. nih.gov
Kinase inhibitors : As previously mentioned, this scaffold is a promising starting point for the development of selective inhibitors for kinases such as CLKs, which are implicated in cancer and neurodegenerative diseases. researchgate.net
Modulators of the Hedgehog signaling pathway : Inappropriate activation of this pathway is linked to various malignancies, and furo[3,2-b]pyridine derivatives have been identified as sub-micromolar modulators. researchgate.net
The saturated this compound scaffold, with its distinct stereochemical features, could lead to the discovery of novel therapeutic agents with improved pharmacological profiles in these and other disease areas.
The field of agrochemicals also presents a promising avenue for interdisciplinary research. Patents have been filed for furo[3,2-b]pyridine derivatives as herbicidal agents , indicating the potential of this scaffold in crop protection. google.comgoogle.com The exploration of this compound derivatives in this area could lead to the development of new herbicides with novel modes of action.
While less explored, the unique electronic and structural properties of the furo[3,2-b]pyridine system suggest potential applications in materials science . The conjugation of the π-electron-rich furan ring and the π-deficient pyridine ring in the aromatic core could be exploited in the design of novel organic electronic materials. Although the octahydro variant lacks this extended conjugation, its rigid, three-dimensional structure could be of interest for the development of novel polymers or as a chiral building block in asymmetric catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
